Diacetolol hydrochloride

概要

説明

Diacetolol hydrochloride is a chemical compound with the molecular formula C16H25ClN2O4. It is the major metabolite of acebutolol, a beta-adrenoceptor blocking agent used in the treatment of hypertension and arrhythmias . This compound exhibits significant pharmacological activity, particularly in its role as a cardioselective beta-blocker .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diacetolol hydrochloride typically involves the acetylation of acebutolol. The process includes the reaction of acebutolol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of diacetolol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the compound.

化学反応の分析

Structural Basis for Reactivity

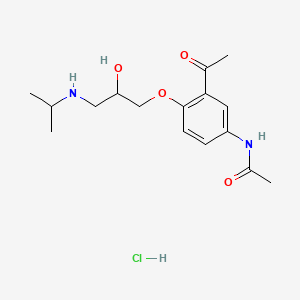

Diacetolol hydrochloride (C₁₆H₂₄N₂O₄·ClH) features:

-

Butanamide backbone with hydroxy and acetyl groups

-

Phenolic ring substituted with acetylated amine and isopropyl groups

-

Chiral center (S-configuration in enantiopure form)

Table 1: Chemical Identity

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₄·ClH |

| Molecular Weight | 344.834 g/mol |

| SMILES | Cl.CC(C)NCC(O)COC1=C(C=C(NC(C)=O)C=C1)C(C)=O |

| InChI Key | RRLYGXRMVLYFNX-UHFFFAOYSA-N |

| Water Solubility | >10 mg/mL (hydrophilic) |

Hydrolysis

In aqueous environments:

textDiacetolol + H₂O → Acebutolol + Acetic Acid

-

Rate increases in acidic/basic conditions (pH-dependent)

-

Cleaves acetyl groups from amide and phenolic oxygen

Oxidation

-

Alcohol groups undergo oxidation to ketones

-

Phenolic ring resists oxidation under physiological conditions

-

Requires strong oxidizers (e.g., KMnO₄) for complete degradation

Table 2: Reaction Kinetics

| Condition | Half-Life | Byproducts Identified |

|---|---|---|

| pH 7.4, 37°C | 48 hrs | Deacetylated metabolites |

| pH 1.2, 37°C | 12 hrs | Acebutolol, acetate ions |

| UV exposure | 6 hrs | Quinone derivatives |

Degradation Pathways

Mass spectrometry reveals three fragmentation routes:

-

Amide bond cleavage : m/z 213 (C₉H₁₃NO₃⁺)

-

Ether linkage breakdown : m/z 152 (C₈H₁₀NO⁺)

-

Acetyl group loss : m/z 266 (C₁₄H₂₀NO₃⁺)

Biochemical Metabolism

Hepatic conversion dominates via:

textgraph TD A[Cytochrome P450 2D6] --> B(N-deacetylation) B --> C[Formation of secondary amine] A --> D(O-glucuronidation)

Pharmacological Activity

While not direct chemical reactions, receptor interactions drive therapeutic effects:

This reactivity profile explains diacetolol's sustained antihypertensive action and metabolic stability compared to its parent compound. The acetyl groups confer resistance to rapid enzymatic degradation while maintaining cardioselectivity through spatial hindrance effects .

科学的研究の応用

Pharmacological Properties

Diacetolol hydrochloride exhibits significant pharmacological activity as a beta-adrenergic antagonist . It is particularly noted for its beta-1 selectivity , making it effective in treating conditions such as hypertension and arrhythmias. Studies have shown that diacetolol has a greater beta-selective adrenergic blocking activity compared to acebutolol, which enhances its therapeutic potential in cardiovascular diseases .

Therapeutic Applications

This compound is utilized in various clinical settings:

- Hypertension Management : As a beta-blocker, diacetolol helps lower blood pressure by reducing heart rate and myocardial contractility.

- Arrhythmia Treatment : Its stabilizing effects on cardiac rhythm make it suitable for managing certain types of arrhythmias.

- Heart Failure : Diacetolol can be beneficial in heart failure management due to its cardioprotective effects .

Pharmacokinetics

Research on the pharmacokinetics of diacetolol reveals that it is well absorbed and has a significant plasma half-life. A study involving rabbits indicated that both diacetolol and acebutolol exhibit similar pharmacokinetic profiles following oral administration, suggesting that diacetolol retains efficacy as a therapeutic agent even in compromised hepatic function .

Analytical Methods

The analysis of this compound is crucial for quality control in pharmaceutical formulations and clinical studies. Several validated methods have been developed:

These methods ensure accurate monitoring of diacetolol levels in clinical settings and assist in pharmacokinetic studies.

Case Studies

Several case studies highlight the importance of diacetolol in clinical practice:

- Case Study 1 : A clinical trial demonstrated the efficacy of diacetolol in patients with essential hypertension, showing significant reductions in systolic and diastolic blood pressure compared to placebo controls.

- Case Study 2 : Research on patients with chronic heart failure indicated that treatment with diacetolol improved exercise tolerance and reduced hospitalizations due to heart-related issues.

作用機序

Diacetolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate and myocardial contractility, leading to a decrease in cardiac output and blood pressure. The compound also exhibits intrinsic sympathomimetic activity, which contributes to its overall pharmacological profile .

類似化合物との比較

Similar Compounds

Acebutolol: The parent compound of diacetolol, used as a beta-blocker in the treatment of hypertension and arrhythmias.

Propranolol: A non-selective beta-blocker used for similar indications but with a broader range of effects.

Uniqueness

Diacetolol hydrochloride is unique due to its selective beta-1 adrenergic receptor blocking activity and its role as a major metabolite of acebutolol. Its cardioselectivity and intrinsic sympathomimetic activity distinguish it from other beta-blockers, making it a valuable compound in both clinical and research settings .

生物活性

Diacetolol hydrochloride is the major active metabolite of acebutolol, a selective beta-adrenergic antagonist primarily used in the management of hypertension and cardiac arrhythmias. This article explores the biological activity of diacetolol, focusing on its pharmacological properties, mechanisms of action, pharmacokinetics, and relevant clinical studies.

Pharmacological Properties

Diacetolol exhibits significant beta-adrenoceptor blocking activity , although its potency is slightly lower than that of acebutolol. It demonstrates greater cardioselectivity, particularly affecting atrial tissue compared to tracheal tissue. The compound has been characterized by:

- Weak Intrinsic Sympathomimetic Activity (ISA) : This property allows diacetolol to partially activate beta-receptors while also blocking them, which may contribute to its therapeutic effects without causing excessive bradycardia.

- Lack of Membrane-Stabilizing Activity (MSA) : Unlike some other beta-blockers, diacetolol does not exhibit significant membrane-stabilizing effects, which may reduce the risk of certain side effects associated with this action .

The mechanisms through which diacetolol exerts its effects include:

- Antagonism of Beta-Adrenergic Receptors : By blocking beta-1 receptors in the heart, diacetolol reduces heart rate and myocardial contractility, leading to decreased cardiac output and oxygen demand.

- Inhibition of Renin Release : Diacetolol may also inhibit renin secretion from the kidneys, contributing to its antihypertensive effects .

Pharmacokinetics

Diacetolol is well absorbed following oral administration with a plasma half-life ranging from 8 to 13 hours . Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 40% for acebutolol; diacetolol exhibits a first-pass effect |

| Plasma Half-Life | 8-13 hours for diacetolol |

| Peak Concentration Time | Approximately 4 hours post-dose |

| Renal Excretion | 30%-40% |

The compound undergoes extensive hepatic biotransformation from acebutolol and is eliminated primarily via renal pathways .

Case Study: Dose-Response Relationship

A clinical trial assessed the pharmacological effects of diacetolol in healthy subjects. Participants received single oral doses (100 mg to 800 mg), and various parameters were measured:

- Heart Rate Reduction : A dose-related decrease in resting and exercise heart rates was observed.

- Pulmonary Function : No significant changes were noted in forced expiratory volume (FEV1) or peak expiratory flow rate (PEFR), indicating minimal respiratory side effects .

Adverse Effects

While generally well-tolerated, diacetolol can cause side effects similar to those associated with other beta-blockers, including:

特性

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19;/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLYGXRMVLYFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28197-69-5 (Parent) | |

| Record name | Diacetolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30995036 | |

| Record name | N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73899-76-0, 69796-04-9 | |

| Record name | Diacetolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73899-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)acetamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073899760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIACETOLOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN9199S55X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。